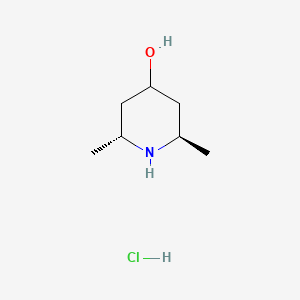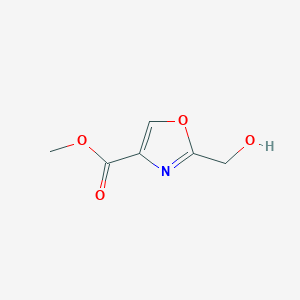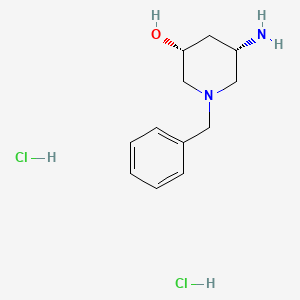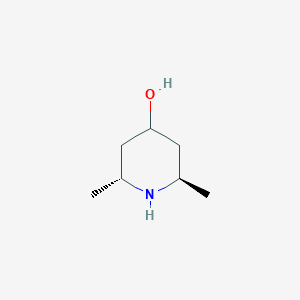
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two methyl groups at positions 2 and 6, as well as a hydroxyl group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methylation: Introduction of methyl groups at positions 2 and 6 can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group at position 4 can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as catalytic hydrogenation and crystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide, PCC.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and depression
Pharmacology: The compound is investigated for its role as an N-methyl-D-aspartate receptor (NMDAR) antagonist, which may have implications in neuroprotection and antidepressant activity
Biological Studies: Research on its effects on neural plasticity and cognitive function is ongoing
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride exerts its effects primarily through its action as an NMDAR antagonist . By blocking the NMDAR, it reduces the influx of calcium ions into neurons, thereby protecting against excitotoxicity and promoting neural plasticity. This mechanism is believed to underlie its potential antidepressant and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esketamine: Another NMDAR antagonist used for its rapid antidepressant effects.
Ketamine: A well-known anesthetic and antidepressant with similar NMDAR antagonistic properties.
Dextromethorphan: An over-the-counter cough suppressant with NMDAR antagonistic activity.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDAR antagonistic effects.
Uniqueness
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride is unique in its specific stereochemistry, which may contribute to its distinct pharmacological profile and reduced side effects compared to other NMDAR antagonists .
Eigenschaften
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHNPOPPHLAHS-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8211312.png)

![6-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8211328.png)



![benzyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8211344.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid](/img/structure/B8211348.png)



![N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211375.png)

